molecular formula C15H19NO2 B1193850 ToxT-IN-8

ToxT-IN-8

Cat. No.: B1193850
M. Wt: 245.32
InChI Key: KWXGUKUYMNETKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on nomenclature conventions (e.g., "ToxT" suggests a role in toxin inhibition or modulation), it may belong to a class of small-molecule inhibitors targeting bacterial virulence factors, such as Vibrio cholerae ToxT—a transcriptional activator of cholera toxin production . However, the absence of explicit data in the provided evidence necessitates inferring its properties from analogous compounds and general toxicological frameworks.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32

IUPAC Name

3-(1-Butyl-1H-indol-7-yl)propanoic acid

InChI

InChI=1S/C15H19NO2/c1-2-3-10-16-11-9-13-6-4-5-12(15(13)16)7-8-14(17)18/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,17,18)

InChI Key

KWXGUKUYMNETKJ-UHFFFAOYSA-N

SMILES

O=C(O)CCC1=CC=CC2=C1N(CCCC)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ToxT IN-8;  ToxT-IN 8;  ToxT-IN-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison framework using principles from the evidence:

Table 1: Structural and Functional Comparison of ToxT-IN-8 and Analogous Compounds

Property This compound (Hypothetical) HAT-IN-8 (Reference: ) Ruxolitinib Phosphate (Reference: )
Target ToxT transcriptional activator Histone Acetyltransferases (HATs) Janus Kinase (JAK)
Mechanism Inhibits toxin gene expression Modulates chromatin remodeling JAK-STAT signaling inhibition
Toxicity Profile Low acute toxicity (inferred) Limited data; potential epigenetic effects Known immunosuppressive risks
Applications Anti-virulence therapy Cancer research, neurobiology Myelofibrosis, autoimmune diseases
Regulatory Status Preclinical development Experimental FDA-approved

Key Findings from Comparative Analysis

Target Specificity: this compound likely exhibits higher specificity for bacterial transcriptional pathways compared to HAT-IN-8, which interacts with eukaryotic epigenetic machinery . Unlike Ruxolitinib (a JAK inhibitor), this compound may avoid systemic immunosuppression, making it advantageous for infection control .

Toxicological Uncertainties: this compound's chronic toxicity remains uncharacterized, a common gap in early-stage compounds . In contrast, Ruxolitinib has well-documented adverse effects (e.g., thrombocytopenia) .

Functional Overlaps: Both this compound and HAT-IN-8 disrupt transcriptional regulation but in divergent biological contexts (bacterial vs. eukaryotic) . None of the compounds share structural homology, as inferred from naming conventions and target diversity .

Methodological Considerations

The comparison adheres to toxicological profiling guidelines :

  • Data Synthesis: Emphasizes cohesive summaries of available evidence while acknowledging data gaps (e.g., this compound’s undefined pharmacokinetics).
  • Source Diversity : Integrates regulatory documents (e.g., EPA ToxPi models ), preclinical studies, and clinical data from analogous agents .
  • Uncertainty Management : Highlights extrapolation risks, such as assuming this compound’s safety based on target-specific mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ToxT-IN-8
Reactant of Route 2
ToxT-IN-8

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